EGFR Kinase Inhibition: 7-Methoxy-6-nitro-4-anilinoquinazoline vs. 6,7-Dimethoxy-4-anilinoquinazoline (PD153035) – A ~600-Fold Potency Gap
The 4-anilino derivative of 7-methoxy-6-nitroquinazoline—N-(3-bromophenyl)-7-methoxy-6-nitroquinazolin-4-amine (PD153035 Analog 52)—exhibits an EGFR kinase inhibitory IC₅₀ of 15 nM, as measured by inhibition of γ-³²P-labeled ATP phosphate transfer in a cell-free enzyme assay [1]. In stark contrast, the direct 6,7-dimethoxy comparator PD153035 (N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine) achieves an IC₅₀ of approximately 0.025 nM in the same assay format, representing an approximately 600-fold greater potency [2]. This quantitative divergence demonstrates that replacing the C-6 methoxy group with a nitro substituent drastically attenuates EGFR kinase engagement. The 7-methoxy-6-nitro pattern therefore defines a distinct pharmacological space: the compound is not simply a 'less potent PD153035' but occupies a niche where moderated EGFR activity is mechanistically informative, particularly for studying the contribution of the C-6 oxygen substituent to ATP-site binding affinity.
| Evidence Dimension | EGFR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15 nM (N-(3-bromophenyl)-7-methoxy-6-nitroquinazolin-4-amine; PD153035 Analog 52) |
| Comparator Or Baseline | IC₅₀ ≈ 0.025 nM (PD153035; N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine) |
| Quantified Difference | ~600-fold reduction in EGFR inhibitory potency (15 nM vs. 0.025 nM) |
| Conditions | Cell-free EGFR tyrosine kinase assay; inhibition of γ-³²P-ATP phosphate transfer; Parke-Davis Pharmaceutical Research data curated in BindingDB/ChEMBL |
Why This Matters
A procurement decision between 7-methoxy-6-nitro and 6,7-dimethoxy quinazoline derivatives carries a 600-fold difference in expected EGFR target engagement, making them functionally non-substitutable for any assay requiring a specific potency window.
- [1] BindingDB BDBM3552 / CHEMBL65038. N-(3-bromophenyl)-7-methoxy-6-nitroquinazolin-4-amine (PD153035 Analog 52). EGFR Inhibition IC₅₀ = 15 nM. Assay: inhibition of kinase activity catalyzing transfer of terminal phosphate from γ-³²P-labeled ATP. Curated by ChEMBL from Parke-Davis Pharmaceutical Research data. View Source
- [2] Rewcastle GW, Denny WA, Bridges AJ, Zhou H, Cody DR, McMichael A, Fry DW (1995). Tyrosine Kinase Inhibitors. 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 38(18), 3482–3487. PD153035 IC₅₀ ≈ 0.025 nM. Also: BindingDB BDBM3533. View Source
